(1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methanol
Overview
Description
(1-(1-(4-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)methanol: is a complex organic compound featuring a piperidine ring, a benzimidazole moiety, and a fluorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the benzimidazole core. One common approach is the reaction of o-phenylenediamine with an appropriate carboxylic acid or its derivatives to form the benzimidazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The hydroxyl group on the piperidine ring can be oxidized to form a ketone or aldehyde.
Reduction: : The compound can be reduced to remove double bonds or to convert ketones to alcohols.
Substitution: : The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, Dess-Martin periodinane, and TEMPO.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
Oxidation: : Formation of piperidin-4-one or piperidin-4-aldehyde.
Reduction: : Formation of piperidin-4-ol or other reduced derivatives.
Substitution: : Formation of various substituted benzimidazoles or piperidines.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: : It has been evaluated for its potential antimalarial activity, showing high selectivity and efficacy against resistant strains of Plasmodium falciparum.
Biology: : The compound's interaction with biological targets can be studied to understand its mechanism of action and potential therapeutic uses.
Industry: : Its unique chemical structure makes it a valuable intermediate in the synthesis of more complex pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to the active site of an enzyme, inhibiting its activity, or modulating a signaling pathway. Further research is needed to elucidate the precise molecular pathways involved.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the fluorobenzyl group and the piperidine ring. Similar compounds include:
1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanol
1-(4-Bromobenzyl)piperidin-4-yl)methanol
1-(4-Fluorophenyl)piperidin-4-yl)methanol
These compounds share structural similarities but differ in the nature of the substituents on the benzyl group, leading to variations in their biological activity and applications.
Properties
IUPAC Name |
[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]piperidin-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O/c21-17-7-5-15(6-8-17)13-24-19-4-2-1-3-18(19)22-20(24)23-11-9-16(14-25)10-12-23/h1-8,16,25H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXVFSROJNULRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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